2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione
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Overview
Description
2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione is a complex organic compound that belongs to the class of purine derivatives This compound is characterized by its unique structure, which includes a purine ring fused with an imidazole ring, and various functional groups such as methoxyethyl, dimethyl, and phenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione typically involves multi-step organic reactions. One common synthetic route includes the condensation of a purine derivative with an imidazole derivative under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent, such as toluene, to facilitate the formation of the fused ring system .
Industrial Production Methods
Industrial production of this compound may involve the use of high-throughput synthesis techniques to achieve large-scale production. This includes the use of automated reactors and continuous flow systems to optimize reaction conditions and improve yield. The purification of the final product is typically achieved through techniques such as preparative thin-layer chromatography (TLC) and recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of new derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles or electrophiles depending on the desired substitution reaction. Reaction conditions typically involve controlled temperatures, appropriate solvents, and sometimes the use of catalysts to enhance reaction rates .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: The compound is investigated for its potential therapeutic properties, such as anti-inflammatory, anti-cancer, and antimicrobial activities.
Industry: It is used in the development of new materials, such as polymers and dyes, and as a catalyst in certain industrial processes
Mechanism of Action
The mechanism of action of 2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione include other purine derivatives and imidazole-containing compounds, such as:
Isoindoline-1,3-diones: These compounds share a similar fused ring structure and exhibit diverse chemical reactivity and biological activity.
Indole derivatives: Indole derivatives are another class of compounds with a fused ring system and significant biological activity.
Uniqueness
Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2-methoxyethyl)-4,7-dimethyl-6-phenylpurino[7,8-a]imidazole-1,3-dione |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N5O3/c1-12-11-22-14-15(19-17(22)23(12)13-7-5-4-6-8-13)20(2)18(25)21(16(14)24)9-10-26-3/h4-8,11H,9-10H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UVTMCGKCEAHCRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN2C3=C(N=C2N1C4=CC=CC=C4)N(C(=O)N(C3=O)CCOC)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N5O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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